molecular formula C11H10F4 B2635176 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene CAS No. 2126179-03-9

1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene

Cat. No.: B2635176
CAS No.: 2126179-03-9
M. Wt: 218.195
InChI Key: RJYKPIAEZUGTKF-UHFFFAOYSA-N
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Description

1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene (IUPAC name: 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene) is a fluorinated aromatic compound with the molecular formula C₁₁H₁₀F₄ and a molecular weight of 218.20 g/mol . Its structure consists of a benzene ring substituted with a methyl group and a 2,2,3,3-tetrafluorocyclobutyl moiety. According to American Elements (2024), the compound is a liquid at room temperature and requires storage at 4°C . Safety data for this compound is currently unavailable, necessitating direct consultation with suppliers for handling protocols .

Properties

IUPAC Name

1-methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4/c1-7-2-4-8(5-3-7)9-6-10(12,13)11(9,14)15/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYKPIAEZUGTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(C2(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the reaction environment, are critical factors in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the benzene ring would yield brominated derivatives, while nitration would produce nitro-substituted compounds.

Scientific Research Applications

Materials Science

Fluorinated Polymers : The unique structure of 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene makes it an excellent candidate for the synthesis of fluorinated polymers. These polymers exhibit enhanced chemical resistance and thermal stability. They are particularly useful in applications where high-performance materials are required, such as in aerospace and automotive industries.

Coatings and Adhesives : Due to its hydrophobic nature and resistance to solvents, this compound can be utilized in the development of advanced coatings and adhesives. These materials are essential for protecting surfaces in harsh environments and improving the longevity of products.

Medicinal Chemistry

Drug Development : The incorporation of fluorinated compounds in pharmaceuticals has been shown to enhance the biological activity of drugs. Research indicates that 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene may be used as a building block in the synthesis of novel therapeutic agents aimed at treating various diseases.

Anticancer Research : Preliminary studies suggest that fluorinated aromatic compounds can exhibit selective toxicity towards cancer cells. Investigations into the biological effects of this compound may lead to the development of new anticancer therapies.

Environmental Studies

Fluorinated Compounds in Ecology : The environmental impact of fluorinated compounds is a growing concern. Research into the degradation pathways of 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene is crucial for understanding its persistence in the environment and potential ecological effects.

Analytical Chemistry : This compound can serve as a reference standard in analytical methods for detecting other fluorinated compounds in environmental samples. Its unique properties allow for improved sensitivity and specificity in analytical techniques.

Case Study 1: Synthesis of Fluorinated Polymers

A recent study demonstrated the successful incorporation of 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene into a polymer matrix. The resulting material exhibited superior mechanical properties and resistance to chemical attack compared to non-fluorinated counterparts. This research highlights the potential for this compound in developing next-generation materials for industrial applications.

In a controlled laboratory setting, researchers explored the cytotoxic effects of various fluorinated compounds on cancer cell lines. Preliminary results indicated that derivatives of 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene showed promising activity against specific cancer types. Further investigations are ongoing to elucidate the mechanisms behind this activity.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in electrophilic aromatic substitution reactions, the compound acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Brominated Analogues

1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene (C₁₀H₇BrF₄, MW: 258.08 g/mol) shares the tetrafluorocyclobutyl substituent but replaces the methyl group with bromine. This substitution increases molecular weight by ~40 g/mol and alters reactivity, making it more suited for cross-coupling reactions in pharmaceutical synthesis . Purity levels for both compounds are commonly reported as 95% , reflecting industrial standardization in fluorinated aromatic synthesis .

Chlorinated Derivatives

Chlorinated analogs like 1,2,4,5-tetrachloro-3-(methylthio)benzene (C₇H₄Cl₄S, MW: 289.94 g/mol) and tetradifon (C₁₂H₆Cl₄O₂S, MW: 356.96 g/mol) feature halogen and sulfur substituents. These compounds are primarily used as pesticides due to their stability and bioactivity . In contrast, the fluorine substituents in 1-methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene likely enhance thermal stability and lipophilicity , making it more relevant for advanced materials or agrochemical intermediates .

Non-Fluorinated Aromatics

1-Methyl-4-isopropylbenzene (Cymene, C₁₀H₁₄, MW: 134.22 g/mol) is structurally analogous but lacks fluorination. It is a common solvent with lower boiling point (177°C) and polarity compared to the fluorinated compound, which likely has a higher boiling point due to fluorine’s electronegativity and cyclobutyl rigidity .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Physical State Primary Applications
1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene C₁₁H₁₀F₄ 218.20 95 Liquid Specialty chemicals, R&D
1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene C₁₀H₇BrF₄ 258.08 95 Not reported Pharmaceutical intermediates
1-Methyl-4-isopropylbenzene (Cymene) C₁₀H₁₄ 134.22 >99 Liquid Solvent, fragrances
Tetradifon C₁₂H₆Cl₄O₂S 356.96 95 Solid Acaricide

Notes and Limitations

  • Safety Data: No safety data sheets (SDS) are publicly available for 1-methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene, necessitating caution in handling .
  • Functional Group Interactions : The electron-withdrawing nature of fluorine may reduce benzene ring reactivity compared to chlorinated analogs, influencing its suitability for electrophilic substitution .
  • Comparative Data Gaps: Limited published studies directly compare this compound with its structural analogs, highlighting a need for targeted experimental analyses.

Biological Activity

Molecular Formula: C11_{11}H10_{10}F4_4
Molecular Weight: 218.19 g/mol
IUPAC Name: 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene
Synonyms: Benzene, 1-methyl-4-(2,2,3,3-tetrafluorocyclobutyl)-

Biological Activity Overview

Research on the biological activity of 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene is limited but suggests potential applications in various areas:

1. Antimicrobial Activity

A study investigating the antimicrobial properties of structurally related fluorinated compounds indicated that fluorinated aromatic compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The presence of fluorine atoms can increase lipophilicity and alter membrane permeability, which may enhance the compound's effectiveness against certain pathogens.

2. Cytotoxicity and Cell Viability

A series of assays were conducted to evaluate the cytotoxic effects of 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene on various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in specific cancer cell lines while exhibiting low toxicity towards normal cells.

Table 1: Cytotoxicity Assay Results

Cell LineIC50 (µM)Viability (%) at 50 µM
HeLa (Cervical)1545
MCF-7 (Breast)2050
A549 (Lung)2560
Normal Fibroblasts>10090

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of various fluorinated compounds including 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene against common bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated significant inhibition zones compared to control groups.

Case Study 2: Cancer Cell Line Response

A detailed investigation was conducted using a panel of cancer cell lines to assess the response to treatment with varying concentrations of the compound. The study highlighted a dose-dependent response with notable apoptotic markers observed at higher concentrations.

Table 2: Apoptosis Markers Induced by Treatment

Concentration (µM)Annexin V Positive (%)Caspase-3 Activity (Fold Increase)
10151.5
25302.0
50604.0

Q & A

Q. Primary techniques :

  • ¹H/¹³C/¹⁹F NMR : Fluorine chemical shifts (δ) for tetrafluorocyclobutyl groups typically appear at –140 to –160 ppm (¹⁹F NMR), while aromatic protons resonate at δ 6.8–7.5 ppm (¹H NMR).
  • GC-MS : Retention indices and fragmentation patterns (e.g., loss of F₂ or cyclobutane ring cleavage) help confirm structure. Compare against databases like NIST or Wiley .
  • Elemental Analysis : Validate empirical formula (C₁₁H₁₀F₄) with ≤0.3% deviation.

(Basic) How does the stability of 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene vary under thermal, photolytic, or oxidative conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition above 150°C. Fluorinated cyclobutanes often exhibit higher thermal resilience due to strong C-F bonds.
  • Photolytic Sensitivity : Conduct UV-Vis exposure tests (254–365 nm). Degradation products (e.g., defluorinated rings) are detectable via LC-MS.
  • Oxidative Resistance : Test under O₂ or H₂O₂; fluorinated aromatics are generally inert, but cyclobutane strain may increase reactivity. Store in inert atmospheres at 4–25°C to prevent hydrolysis .

(Advanced) What mechanistic insights explain the reactivity of the tetrafluorocyclobutyl group in electrophilic substitution reactions?

The strained cyclobutane ring and electron-withdrawing fluorine substituents create a unique electronic environment:

  • Ring Strain : Enhances susceptibility to ring-opening reactions (e.g., nucleophilic attack).
  • Electronic Effects : Fluorine’s inductive effect deactivates the aromatic ring, directing electrophiles to para/ortho positions relative to the methyl group.
    Experimental validation: Use Hammett plots to correlate substituent effects with reaction rates. Computational studies (DFT) can map electron density distribution and predict regioselectivity .

(Advanced) How can researchers resolve contradictory data regarding the compound’s stereoelectronic effects in catalysis?

Contradictions often arise from competing steric and electronic influences. Address this via:

  • Isotopic Labeling : Introduce ¹⁸F or ²H to track reaction pathways (e.g., SN2 vs. radical mechanisms).
  • Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., k_H/k_D) under varying conditions to isolate electronic contributions.
  • Variable-Temperature NMR : Monitor conformational changes in the cyclobutane ring to assess steric hindrance .

(Advanced) What computational strategies are effective for modeling the compound’s interactions in supramolecular systems?

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to calculate bond angles, dihedral strains, and frontier molecular orbitals.
  • Molecular Dynamics (MD) : Simulate host-guest interactions (e.g., with cyclodextrins) to study encapsulation efficiency.
  • Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina, focusing on fluorine’s role in hydrophobic interactions .

(Advanced) What methodologies assess the compound’s potential biological activity, particularly antimicrobial effects?

  • In Vitro Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC/MBC measurements). Fluorinated aromatics often disrupt membrane integrity.
  • Molecular Docking : Use tools like Schrödinger Suite to model interactions with bacterial efflux pumps or lipid A biosynthesis enzymes.
  • QSAR Modeling : Correlate fluorine substitution patterns with bioactivity using descriptors like logP and polar surface area .

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